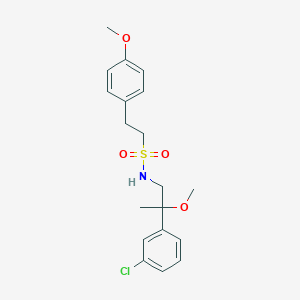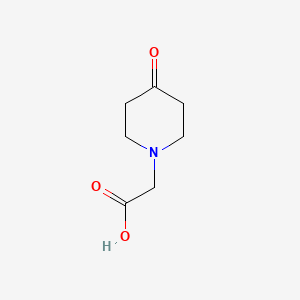
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, commonly known as MLN8054, is a small molecule inhibitor that targets the protein Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been observed in various types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Estrogenic and Proestrogenic Properties
- Methoxychlor, a compound related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, has been studied for its estrogenic and proestrogenic properties. In vitro assays have demonstrated the estrogenic activity of metabolites of methoxychlor and its contaminants, indicating their potential impact on endocrine functions (Bulger, Feil, & Kupfer, 1985).
Chemical Synthesis and Reactions
- Research has been conducted on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal to produce various heterocyclic compounds. This process is important for the synthesis of isoflavones and other N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).
Molecular Docking and Crystallography
- Docking studies and crystal structure analysis have been performed on tetrazole derivatives related to the chemical structure of interest. These studies are crucial in understanding molecular interactions, particularly in the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Environmental and Health Implications
- The reductive dechlorination of Methoxychlor, a structurally related compound, by human intestinal bacterium Eubacterium limosum has been studied. This process is significant for understanding the metabolic fate of certain environmental contaminants in the human gut (Yim et al., 2008).
Endocrine Disruption
- Early postnatal exposure to Methoxychlor, a compound structurally similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, has been linked to inhibiting folliculogenesis and stimulating anti-Mullerian hormone production in rats, indicating potential endocrine-disrupting effects (Uzumcu et al., 2006).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMCBXAJFBVTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)
![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)

![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-phenylpropyl)urea](/img/structure/B2376670.png)


![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2376674.png)
![Methyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2376675.png)
![3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2376676.png)